molecular formula C21H28ClN3O4S B2565464 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride CAS No. 1189444-11-8

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride

Cat. No. B2565464
CAS RN: 1189444-11-8
M. Wt: 453.98
InChI Key: UNYYWNYLCWSVSF-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The molecule also contains a methoxyphenyl group and a phenylacetamide group, which are common in various biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the piperazine ring or the functional groups attached to the ring .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many piperazine derivatives are used in pharmaceuticals and can interact with various biological targets .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the prevalence of piperazine derivatives in pharmaceuticals, one possible direction could be further exploration of its potential biological activity .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-18-5-3-2-4-6-18;/h2-10H,11-17H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYYWNYLCWSVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride

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